molecular formula C10H13BrN2O B1280770 4-((5-Bromopyridin-2-yl)methyl)morpholine CAS No. 294851-95-9

4-((5-Bromopyridin-2-yl)methyl)morpholine

Cat. No.: B1280770
CAS No.: 294851-95-9
M. Wt: 257.13 g/mol
InChI Key: NWPUIXHXLHVEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromopyridin-2-yl)methyl)morpholine is an organic compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol It is characterized by the presence of a brominated pyridine ring attached to a morpholine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-2-yl)methyl)morpholine typically involves the bromination of 2-methylpyridine followed by a nucleophilic substitution reaction with morpholine. The general synthetic route can be summarized as follows:

    Bromination of 2-methylpyridine: This step involves the introduction of a bromine atom at the 5-position of the pyridine ring. The reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.

    Nucleophilic substitution: The brominated pyridine derivative is then reacted with morpholine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-2-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-((5-Bromopyridin-2-yl)methyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-2-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-Bromopyridin-2-yl)methyl)morpholine
  • 4-((5-Chloropyridin-2-yl)methyl)morpholine
  • 4-((5-Fluoropyridin-2-yl)methyl)morpholine

Uniqueness

4-((5-Bromopyridin-2-yl)methyl)morpholine is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[(5-bromopyridin-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPUIXHXLHVEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477285
Record name 4-((5-bromopyridin-2-yl)methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294851-95-9
Record name 4-((5-bromopyridin-2-yl)methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (0.57 g, 5 mmol) in DCM (2 mL) was added dropwise to a stirred solution of (5-bromo-pyridin-2-yl)-methanol (0.3 g, 1.59 mmol) in DCM (5 mL) while cooling to 0° C. The mixture was allowed to warm to room temperature and, after 1 h, evaporated to low volume in vacuo. The residue was dissolved in CHCl3, and a solution of morpholine (0.41 g, 5 mmol) in CHCl3 was added at 0° C. After 3 h, the reaction was completed. The solvent was evaporated and addition of ether afforded the target compound (85%) as a white solid. Calculated mass=257. Observed mass=258
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Sodium triacetoxyborohydride (1.6 gm, 7.5 mmol) was added to a solution of 5-bromopicolinaldehyde (1.0 g, 5.4 mmol) and morpholine (0.54 g, 6.2 mmol) in 1,2-dichloroethane (10 mL) and this was left stirring for 2 hr. Acetic acid (0.35 mL, 6.2 mmol) was added and the reaction was left stirring over the weekend. It was diluted with EtOAc and washed with sat. aq. NaHCO3 followed by brine. This was concentrated, captured on a SCX column, washed with MeOH, and released with 2 N NH3 in MeOH to give 4-((5-bromopyridin-2-yl)methyl)morpholine (537 mg, 2.09 mmol, 39% yield) as a brown oil. MS (ESI) m/z 256.96 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 8.61 (1H, d, J=2.44 Hz), 7.77 (1H, dd, J=8.24, 2.44 Hz), 7.33 (1H, d, J=8.24 Hz), 3.67-3.77 (4H, m), 3.60 (2H, s), 2.42-2.57 (4H, m).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((5-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((5-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-((5-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-((5-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-((5-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-((5-Bromopyridin-2-yl)methyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.